molecular formula C16H12O4 B1194249 1,4-Dimethoxyanthraquinone CAS No. 6119-74-0

1,4-Dimethoxyanthraquinone

Cat. No. B1194249
CAS RN: 6119-74-0
M. Wt: 268.26 g/mol
InChI Key: HWHFKYJAAJPFQF-UHFFFAOYSA-N
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Patent
US04021457

Procedure details

2-(2' ,5'-Dimethoxybenzoyl)-benzoic acid (I) (3 g, 0.01 mole) is added in portions to stirred concentrated sulfuric acid (20 ml). After addition the mixture is heated on steam bath with constant stirring for 20 minutes, cooled to room temperature and poured onto crushed ice (400 g) and extracted with chloroform (3 × 100 ml). The organic extract is washed with 2% aqueous sodium hydroxide solution (10 × 100 ml) and water (100 ml), then dried over anhydrous sodium sulfate and the solvent stripped off under reduced pressure to yield 1,4-dimethoxyanthraquinone (II), as a brownish yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:4]=1[C:5]([C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=O)=[O:6]>S(=O)(=O)(O)O>[CH3:21][O:20][C:17]1[C:16]2[C:9](=[O:11])[C:8]3[C:7](=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:5](=[O:6])[C:4]=2[C:3]([O:2][CH3:1])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C(C=C1)OC
Step Two
Name
ice
Quantity
400 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated on steam bath
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3 × 100 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with 2% aqueous sodium hydroxide solution (10 × 100 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.